4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione
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Overview
Description
4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione is a complex organic compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by its unique structure, which includes an ethyl group, a hydroxyl group, and a tetrahydrobenzoquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione typically involves multi-step organic reactions. One common approach is the condensation of 1,2-diaminobenzene with a suitable diketone under acidic or basic conditions. This reaction forms the quinoxaline core, which can then be further modified to introduce the ethyl and hydroxyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoxaline core can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the quinoxaline core would produce dihydro or tetrahydro derivatives.
Scientific Research Applications
4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The quinoxaline core can interact with nucleic acids or proteins, potentially disrupting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Phenazine: A related compound with a similar quinoxaline core but different substituents.
Quinoxaline-2,3-dione: Another quinoxaline derivative with different functional groups.
6-Isopentyl-1,2,3,4-tetrahydrobenzo[a]phenazin-5(7H)-one: A compound with a similar structure but different substituents.
Uniqueness
4-Ethyl-6-hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl and hydroxyl groups, along with the tetrahydrobenzoquinoxaline core, make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
90441-04-6 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
4-ethyl-6-hydroxy-2,3-dihydro-1H-benzo[f]quinoxaline-7,10-dione |
InChI |
InChI=1S/C14H14N2O3/c1-2-16-6-5-15-14-8(16)7-11(19)12-9(17)3-4-10(18)13(12)14/h3-4,7,15,19H,2,5-6H2,1H3 |
InChI Key |
AQBBSGDNZJLVAH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNC2=C3C(=O)C=CC(=O)C3=C(C=C21)O |
Origin of Product |
United States |
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